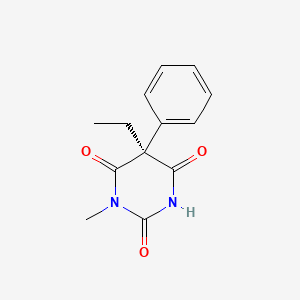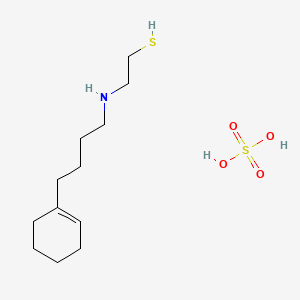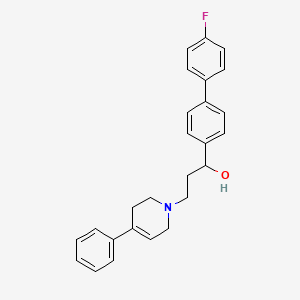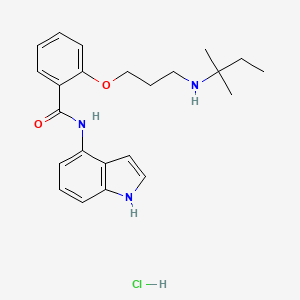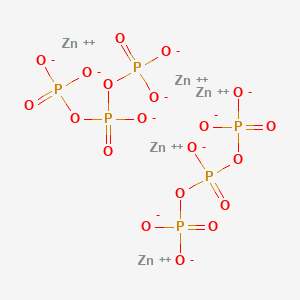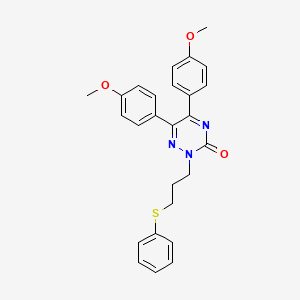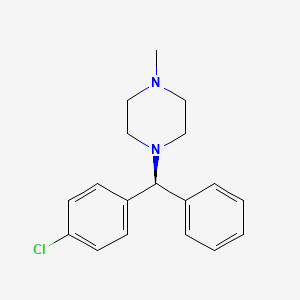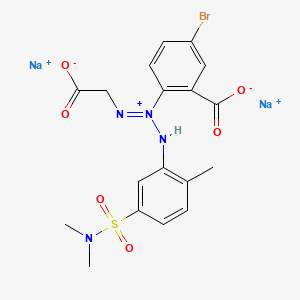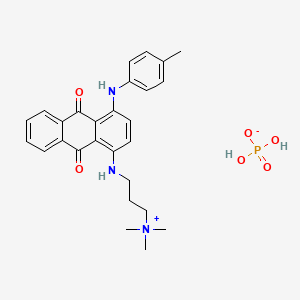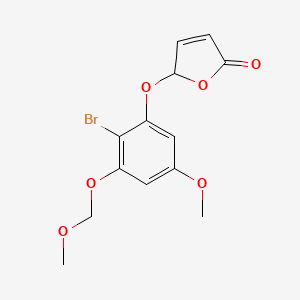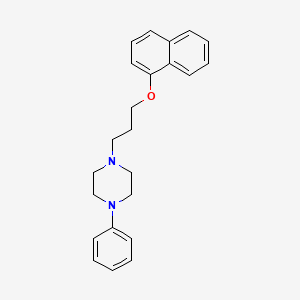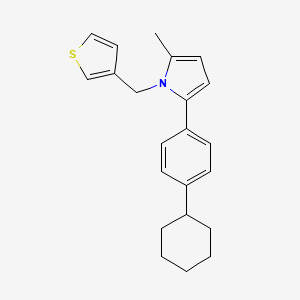
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)-: is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This specific compound is characterized by the presence of a cyclohexylphenyl group, a methyl group, and a thienylmethyl group attached to the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For example, the reaction between a substituted aniline and a diketone can lead to the formation of the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient production.
化学反应分析
Types of Reactions
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the pyrrole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
科学研究应用
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s structure may be modified to enhance its biological activity and selectivity.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
作用机制
The mechanism of action of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved can be elucidated through biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
- 1H-Pyrrole, 2-phenyl-5-methyl-1-(3-thienylmethyl)-
- 1H-Pyrrole, 2-(4-methylphenyl)-5-methyl-1-(3-thienylmethyl)-
- 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(2-thienylmethyl)-
Uniqueness
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)- is unique due to the presence of the cyclohexylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
91306-89-7 |
|---|---|
分子式 |
C22H25NS |
分子量 |
335.5 g/mol |
IUPAC 名称 |
2-(4-cyclohexylphenyl)-5-methyl-1-(thiophen-3-ylmethyl)pyrrole |
InChI |
InChI=1S/C22H25NS/c1-17-7-12-22(23(17)15-18-13-14-24-16-18)21-10-8-20(9-11-21)19-5-3-2-4-6-19/h7-14,16,19H,2-6,15H2,1H3 |
InChI 键 |
WBDPQWLRZZSNLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1CC2=CSC=C2)C3=CC=C(C=C3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


